1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
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Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Chemical Reactions and Derivatives
Chemical reactions involving 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride and its derivatives have been extensively studied, highlighting their versatility in synthesizing various heterocyclic compounds. For instance, reactions with ketenethioacetals have been shown to yield pyrrolo and pyrazino derivatives, showcasing the compound's utility in producing structurally diverse heterocycles. Such reactions are instrumental in developing novel compounds with potential applications in medicinal chemistry and material science (Ueno et al., 1974).
Optoelectronic Materials
The synthesis and investigation of dipyrrolopyrazine derivatives have demonstrated their significant optical and thermal properties, making them promising candidates for organic optoelectronic materials. These materials could be crucial for advancing technologies in solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices, indicating the broader impact of research on pyrrolopyrazinone derivatives in material science (Meti et al., 2017).
Synthesis of Chiral Derivatives
The synthesis of chiral 1-(1H-pyrrole) derivatives from primary amines with an epimerizable center has showcased the compound's utility in producing enantiomerically pure substances. These methodologies are crucial for the pharmaceutical industry, where the chirality of a compound can significantly affect its efficacy and safety (Jefford et al., 1996).
Advanced Synthesis Techniques
Innovative synthesis techniques have enabled the creation of pyrrolotriazepine derivatives and highlighted the unexpected formation of pyrrolopyrazinone as a major product in certain reactions. These findings offer insights into reaction mechanisms and provide new pathways for synthesizing complex heterocyclic structures, which are essential for developing new drugs and other functional materials (Menges et al., 2013).
properties
IUPAC Name |
1-amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-7-5-2-1-3-10(5)6(11)4-9-7;/h5H,1-4H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJEHOLNYILSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NCC(=O)N2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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